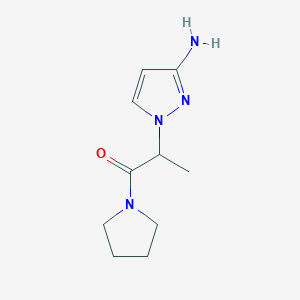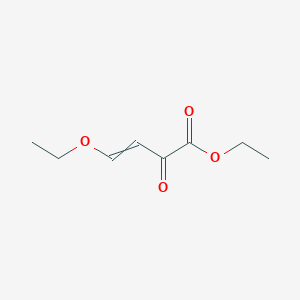
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine is a chemical compound characterized by the presence of dichlorophenyl and difluoroethanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2,3-dichloroaniline with difluoroethanol under specific conditions. One common method includes the use of hydrogen bromide and diethanol amine at high temperatures, followed by the addition of 2,3-dichloroaniline . The reaction is maintained under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include additional steps such as purification and distillation to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorophenylpiperazine: This compound is structurally similar and is used as a precursor in the synthesis of aripiprazole.
2,3-Dichlorophenol: Another related compound, used in various chemical reactions and industrial applications.
Uniqueness
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to its combination of dichlorophenyl and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H7Cl2F2N |
|---|---|
Molekulargewicht |
226.05 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7Cl2F2N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
InChI-Schlüssel |
MIEZZYNLYYOATD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)



![3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)



![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)



